2-Amino-4,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-4,5-dimethoxybenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multiple stages including condensation, cyclization, and oxidation processes. Cheng Lin (2013) describes a synthesis process for 2-amino-4,5-dimethylbenzoic acid with an overall yield of 34.3% (Cheng Lin, 2013).
Molecular Structure Analysis
Studies on related compounds, such as 2,4-dimethoxybenzoic acid, reveal that these molecules typically have nearly planar structures. The methyl and carboxylic acid groups are often oriented out of the molecular plane due to steric interactions (D. H. Barich et al., 2004).
Chemical Reactions and Properties
Reactions involving aminobenzoic acids, such as 2-aminobenzoic acid, can lead to the formation of various compounds. For example, Trofimov et al. (2009) discuss the synthesis of functionalized amino acids from reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles (B. Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of related compounds like 3,5-dimethoxybenzoic acid indicate that these molecules are planar and form hydrogen-bonded cyclic dimers, providing insights into their potential behavior and interactions (D. Lynch et al., 1994).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, including aminobenzoic acids, are characterized by their ability to form various hydrogen-bonded motifs and interactions. For instance, K. Thanigaimani et al. (2006) describe the hydrogen-bonding patterns in a cocrystal of 2-amino-4,6-dimethoxypyrimidine with 4-aminobenzoic acid (K. Thanigaimani et al., 2006).
Scientific Research Applications
Synthesis of Functionalized Amino Acids and Cyanomethylhydroxyalkyl Ketones : Aminobenzoic acids, including 2-amino-4,5-dimethoxybenzoic acid, can synthesize functionalized amino acids and cyanomethylhydroxyalkyl ketones. They act as catalysts in the one-pot conversion to 5-amino-2,2-dimethyl-3(2H)-furanone with significant efficiency (Trofimov et al., 2009).
Fluorescence Derivatization Reagent for Aromatic Aldehydes : 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), derived from 2-amino-4,5-dimethoxybenzoic acid, is used as a highly sensitive, selective, and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Hara et al., 1994).
Synthesis of Novel Acid Mono Azo Dye : This compound is used to synthesize a novel acid mono azo dye, HQD, by coupling its diazonium salt solution with 8-hydroxyquinoline. This dye exhibits promising properties in tautomeric stability and optical band gap measurements (Saçmacı et al., 2012).
Antifungal Activity : 2,5-dimethoxybenzoic acid, a closely related compound, effectively reduces postharvest decay of strawberry fruits, suggesting potential applications in agriculture and food preservation (Lattanzio et al., 1996).
Safety And Hazards
“2-Amino-4,5-dimethoxybenzoic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-amino-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAVGOPTDJYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205087 | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dimethoxybenzoic acid | |
CAS RN |
5653-40-7 | |
Record name | 2-Amino-4,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5653-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxyanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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